3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide
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Overview
Description
3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide is a complex organic compound with a unique structure that includes an indazole ring, a furan ring, and an ethoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-N-(furan-2-ylmethyl)propan-1-amine
- 3-Ethoxy-N-(furan-2-ylmethyl)aniline
- 4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
Uniqueness
3-Ethoxy-N-(furan-2-ylmethyl)-2-methyl-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
919107-60-1 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-ethoxy-N-(furan-2-ylmethyl)-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-3-21-16-13-7-6-11(9-14(13)18-19(16)2)15(20)17-10-12-5-4-8-22-12/h4-9H,3,10H2,1-2H3,(H,17,20) |
InChI Key |
AYWRZBIDARRHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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